molecular formula C9H10INO3 B2668352 3-Iodo-D-tyrosine CAS No. 25799-58-0

3-Iodo-D-tyrosine

Cat. No.: B2668352
CAS No.: 25799-58-0
M. Wt: 307.087
InChI Key: UQTZMGFTRHFAAM-SSDOTTSWSA-N
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Description

3-Iodo-D-tyrosine is an iodinated derivative of the amino acid tyrosine. It is an intermediate in the synthesis of thyroid hormones and is derived from the iodination of tyrosine at the meta-position of the benzene ring. This compound plays a crucial role in the biosynthesis of thyroid hormones, which are essential for regulating metabolism, growth, and development in humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-D-tyrosine typically involves the iodination of D-tyrosine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of D-tyrosine in the presence of an oxidizing agent such as sodium iodide and hydrogen peroxide. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure selective iodination at the meta-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yield and purity. The iodination reaction is followed by purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-D-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Iodo-D-tyrosine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of thyroid hormones and other iodinated compounds.

    Biology: It serves as a tool to study the role of iodine in biological systems and the metabolism of thyroid hormones.

    Medicine: It is used in the development of diagnostic agents for thyroid function tests and as a potential therapeutic agent for thyroid-related disorders.

    Industry: It is employed in the production of radiolabeled compounds for imaging and diagnostic purposes

Mechanism of Action

3-Iodo-D-tyrosine exerts its effects primarily through its role in the synthesis of thyroid hormones. It acts as a substrate for the enzyme thyroid peroxidase, which catalyzes the iodination of tyrosine residues in thyroglobulin. This process leads to the formation of monoiodotyrosine and diiodotyrosine, which are further coupled to produce triiodothyronine (T3) and thyroxine (T4). These hormones regulate various physiological processes, including metabolism, growth, and development .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-D-tyrosine is unique due to its specific stereochemistry, which influences its biological activity and interaction with enzymes involved in thyroid hormone synthesis. Its role as an intermediate in the production of thyroid hormones distinguishes it from other iodinated tyrosine derivatives .

Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTZMGFTRHFAAM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701339986
Record name 3-Iodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25799-58-0
Record name 3-Iodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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